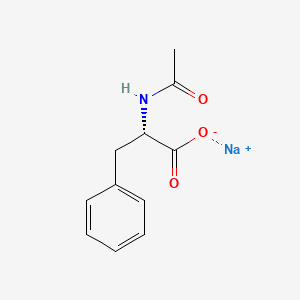
N-Acetylphenylalanine sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Afalanine sodium can be synthesized through the amidomalonate synthesis method. This involves the amination of alpha-bromocarboxylic acids, which are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride. The resulting bromoacids are then aminated to form alpha-aminocarboxylic acids .
Industrial Production Methods
In industrial settings, solid hydrated alkali metal salts of amino acids, including Afalanine sodium, are prepared by intimately contacting fine particles of the amino acid with sodium hydroxide in a substantially dry solid state. The reaction may be initiated by heating a mixture of powders or by grinding solid amino acid with solid hydroxide .
Analyse Des Réactions Chimiques
Types of Reactions
Afalanine sodium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Afalanine sodium can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Afalanine sodium has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential antidepressant properties and its use in the formulation of novel pharmaceuticals.
Industry: Utilized in the production of artificial sweeteners and as a component in various industrial processes
Mécanisme D'action
Afalanine sodium exerts its effects through several mechanisms:
Molecular Targets: It interacts with specific enzymes and receptors in the body, influencing metabolic pathways.
Pathways Involved: It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system.
Comparaison Avec Des Composés Similaires
Afalanine sodium can be compared with other similar compounds, such as:
Alanine: A non-essential amino acid involved in protein synthesis and energy production.
Beta-Alanine: A non-proteogenic amino acid that acts as a precursor to carnosine synthesis and is used to improve exercise performance
Phenylalanine: An essential amino acid that serves as a building block for proteins and is involved in the production of neurotransmitters.
Afalanine sodium is unique due to its specific antidepressant properties and its role as a metabolite, distinguishing it from other amino acids and their derivatives.
Propriétés
Numéro CAS |
70461-63-1 |
|---|---|
Formule moléculaire |
C11H12NNaO3 |
Poids moléculaire |
229.21 g/mol |
Nom IUPAC |
sodium;(2S)-2-acetamido-3-phenylpropanoate |
InChI |
InChI=1S/C11H13NO3.Na/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);/q;+1/p-1/t10-;/m0./s1 |
Clé InChI |
RBMBEFVVHHNLAR-PPHPATTJSA-M |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-].[Na+] |
SMILES canonique |
CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11930376.png)
![(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11930379.png)
![(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B11930385.png)
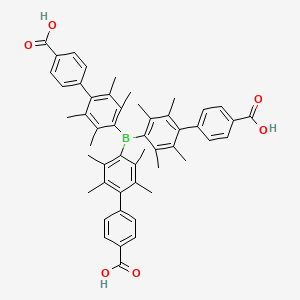
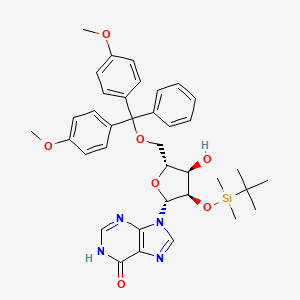
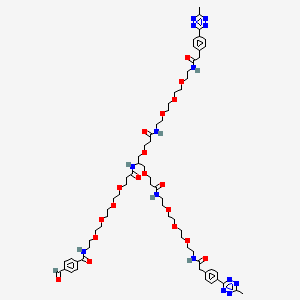


![acetic acid;[(1S)-5-amino-1-carboxypentyl]azanium;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanimidate](/img/structure/B11930419.png)
![(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B11930422.png)
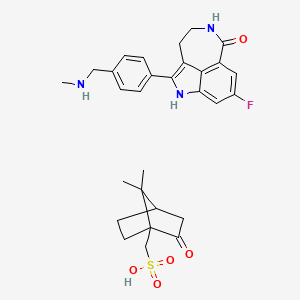

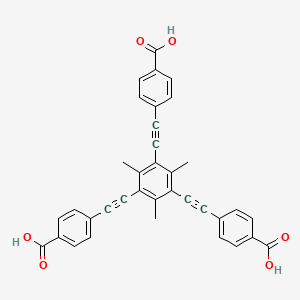
![3-[(3S,5R,8R,9R,10R,13R,14R,16S,17S)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11930447.png)
